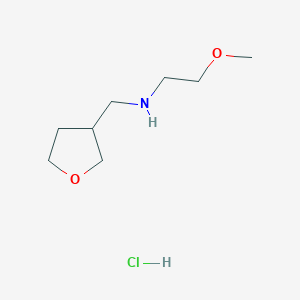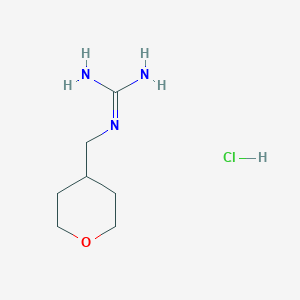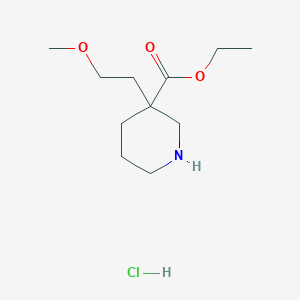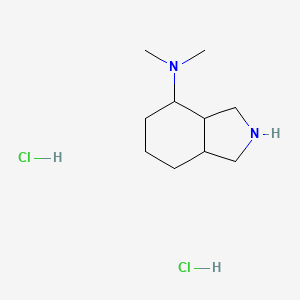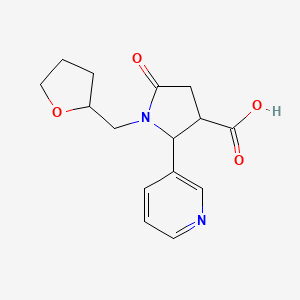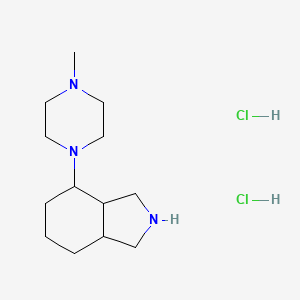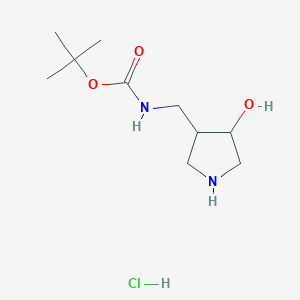
tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride
Descripción general
Descripción
Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride, also known as TBPMC, is a synthetic compound used in a variety of laboratory experiments. It is a white, crystalline solid with a molecular weight of 409.9 g/mol and a melting point of 158-160°C. It is a derivative of carbamate and has a wide range of applications in scientific research due to its unique properties. TBPMC is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a model compound for studying the mechanism of action of various enzymes.
Mecanismo De Acción
Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is an enzyme inhibitor that acts by blocking the active site of an enzyme. It binds to the enzyme's active site and prevents the substrate from binding, thus inhibiting the enzyme's activity. The binding of tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride to the enzyme's active site is reversible and can be reversed by increasing the concentration of substrate.
Efectos Bioquímicos Y Fisiológicos
Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is a reversible inhibitor of enzymes such as carbonic anhydrase, chymotrypsin, and trypsin. It has also been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride has been shown to inhibit the activity of enzymes involved in the metabolism of fatty acids and cholesterol.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride in laboratory experiments is its reversibility, which allows the enzyme to be inhibited and then reactivated. This makes it useful for studying the mechanism of action of various enzymes. However, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride can also be toxic at high concentrations, so it is important to use it in appropriate concentrations and in the presence of other protective agents.
Direcciones Futuras
Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride has a wide range of applications in scientific research, and there are many potential future directions for its use. These include the use of tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride as a model compound for studying the mechanism of action of various enzymes, in the synthesis of peptides, nucleosides, and amino acids, and in the development of new enzyme inhibitors. In addition, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride could be used in the development of new drugs and drug delivery systems. Finally, tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride could be used to study the effects of various environmental factors on enzyme activity.
Aplicaciones Científicas De Investigación
Tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis and as a catalyst in various reactions. It is also used as a substrate for enzyme-catalyzed reactions, as a ligand for metal complexes, and as a model compound for studying the mechanism of action of various enzymes. It is also used in the synthesis of various compounds, such as peptides, nucleosides, and amino acids.
Propiedades
IUPAC Name |
tert-butyl N-[(4-hydroxypyrrolidin-3-yl)methyl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7-4-11-6-8(7)13;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTZXQDVMRZTFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CNCC1O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4-hydroxy-3-pyrrolidinyl)methylcarbamate hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



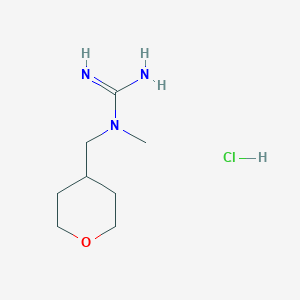
![3-[(3,3-Diethyl-4-oxo-2-azetidinyl)oxy]benzoic acid](/img/structure/B1486249.png)
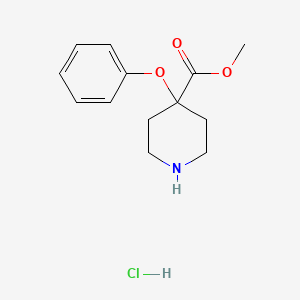
![1-[7-(3,4-Dimethoxyphenyl)-9-[(1-methyl-2-piperidinyl)methoxy]-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl]-1-propanone](/img/structure/B1486251.png)
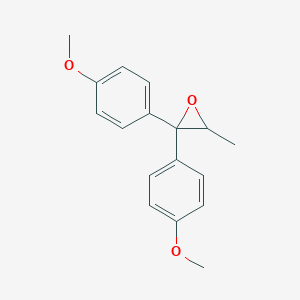
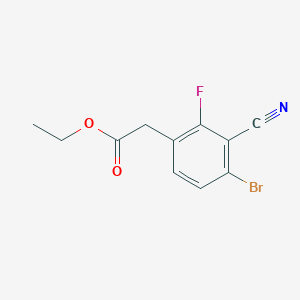
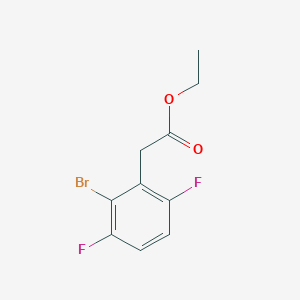
![6,9-Diazaspiro[4.5]decan-10-one hydrochloride](/img/structure/B1486256.png)
